molecular formula C13H17NO B3081866 2-Methyl-1-(1,2,3,4-tetrahydroquinolyl)propan-1-one CAS No. 111384-82-8

2-Methyl-1-(1,2,3,4-tetrahydroquinolyl)propan-1-one

Cat. No.: B3081866
CAS No.: 111384-82-8
M. Wt: 203.28 g/mol
InChI Key: GBJWLCKQOWMWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(1,2,3,4-tetrahydroquinolyl)propan-1-one is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a quinoline ring that is partially hydrogenated, making it a tetrahydroquinoline derivative. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Methyl-1-(1,2,3,4-tetrahydroquinolyl)propan-1-one typically involves the hydrogenation of quinoline derivatives. One common method includes the use of diethylsilane and a catalyst such as B(C6F5)3 in chloroform under an argon atmosphere . This reaction results in the formation of the desired tetrahydroquinoline derivative. Industrial production methods may involve similar hydrogenation processes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

2-Methyl-1-(1,2,3,4-tetrahydroquinolyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: It can be further reduced to form more saturated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the quinoline ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1,2,3,4-tetrahydroquinolyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

2-Methyl-1-(1,2,3,4-tetrahydroquinolyl)propan-1-one can be compared with other tetrahydroquinoline derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions in chemical and biological systems.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10(2)13(15)14-9-5-7-11-6-3-4-8-12(11)14/h3-4,6,8,10H,5,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJWLCKQOWMWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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